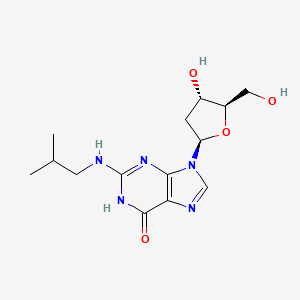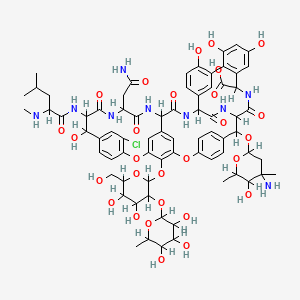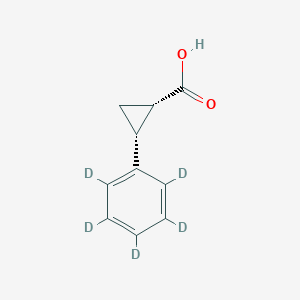
rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid
Overview
Description
Rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid, also known as (1S,2R)-2- (2,3,4,5,6-pentadeuteriophenyl)cyclopropane-1-carboxylic acid, is a compound with the molecular formula C10H5D5O2 and a molecular weight of 167.22 . It is an intermediate in the production of 2C receptor agonists .
Molecular Structure Analysis
The compound has a cyclopropane ring attached to a phenyl group and a carboxylic acid group . Its canonical SMILES representation isC1C (C1C (=O)O)C2=CC=CC=C2 . The InChI representation is InChI=1S/C10H10O2/c11-10 (12)9-6-8 (9)7-4-2-1-3-5-7/h1-5,8-9H,6H2, (H,11,12)/t8-,9-/m0/s1/i1D,2D,3D,4D,5D . Physical And Chemical Properties Analysis
Rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid is a pale-yellow solid . It has a boiling point of 317.1±31.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm3 . It is soluble in Dichloromethane, Ethyl Acetate, and Toluene .Scientific Research Applications
Synthesis and Biochemical Applications
rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid and its derivatives are utilized in various synthetic and biochemical applications. Kozhushkov et al. (2005) reported the synthesis of deuterium-labeled racemic amino acids related to rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid, which were used in feeding experiments with Streptomyces griseoflavus. These experiments provided new insights into the substrate specificity of enzymes assembling hormaomycin, an antibiotic produced by Streptomyces griseoflavus (Kozhushkov et al., 2005).
Retinoid Research and Leukemia Treatment
In the field of retinoid research and leukemia treatment, rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid derivatives play a significant role. Elstner et al. (1996) explored the effects of vitamin D3 analogues combined with retinoic acid on the proliferation, differentiation, and apoptosis of leukemia cells. This study highlighted the potential of these compounds in leukemia therapy (Elstner et al., 1996).
Molecular Biology and Cancer Research
The compound and its analogues are also pivotal in molecular biology and cancer research. Hsu et al. (1997) discussed a novel retinoid that induces apoptosis in leukemia cells through a pathway independent of retinoic acid nuclear receptors. This finding opens avenues for alternative therapeutic approaches in myeloid leukemia (Hsu et al., 1997).
Protein Kinase Activation
Kambhampati et al. (2003) provided insights into the activation of protein kinase Cδ by all-trans-retinoic acid. This study emphasizes the role of this kinase in mediating the biological effects of retinoic acid in malignant cells, suggesting its potential as a therapeutic target in cancer treatment (Kambhampati et al., 2003).
properties
IUPAC Name |
(1S,2R)-2-(2,3,4,5,6-pentadeuteriophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m0/s1/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDDRJBFJBDEPW-YAMKXFPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H]2C[C@@H]2C(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858301 | |
| Record name | (1S,2R)-2-(~2~H_5_)Phenylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid | |
CAS RN |
107077-95-2 | |
| Record name | (1S,2R)-2-(~2~H_5_)Phenylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





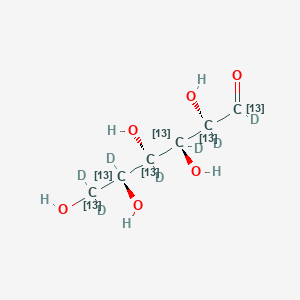
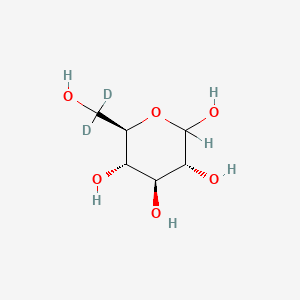
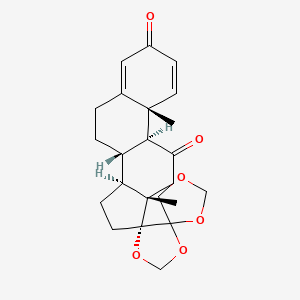
![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B1147151.png)
